2-Methylcyclopentanone

Photochemistry Femtosecond Spectroscopy Excited-State Dynamics

2-Methylcyclopentanone (CAS 1120-72-5) is a C6 cyclic ketone (molecular formula C6H10O, molecular weight 98.14 g/mol) characterized by a methyl substituent at the alpha-position of the cyclopentanone ring. It is a colorless liquid with a boiling point of 139–141 °C, density of 0.917 g/mL at 25 °C, and refractive index (n20/D) of approximately 1.435.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 1120-72-5
Cat. No. B130040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclopentanone
CAS1120-72-5
Synonyms2-Methyl-cyclopentanone;  (±)-2-Methyl-cyclopentanone;  (±)-2-Methylcyclopentanone;  2-Methylcyclopentan-1-one;  2-Methylcyclopentanone;  NSC 105429;  α-Methylcyclopentanone
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC1CCCC1=O
InChIInChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h5H,2-4H2,1H3
InChIKeyZIXLDMFVRPABBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclopentanone CAS 1120-72-5: Physical Properties, Molecular Identity, and Procurement Baseline


2-Methylcyclopentanone (CAS 1120-72-5) is a C6 cyclic ketone (molecular formula C6H10O, molecular weight 98.14 g/mol) characterized by a methyl substituent at the alpha-position of the cyclopentanone ring [1]. It is a colorless liquid with a boiling point of 139–141 °C, density of 0.917 g/mL at 25 °C, and refractive index (n20/D) of approximately 1.435 . The compound exhibits solubility in water and organic solvents including ethanol, ether, and acetone, with a calculated LogP of approximately 0.69 and a vapor pressure of approximately 5.8 mmHg at 25 °C . As a flammable liquid (flash point 26 °C; UN 1224, Hazard Class 3), it requires storage in flammables-rated areas .

2-Methylcyclopentanone Differentiation: Why Cyclopentanone, 3-Methylcyclopentanone, or 2-Methylcyclohexanone Cannot Substitute


In-class cyclic ketones such as cyclopentanone, 3-methylcyclopentanone, and 2-methylcyclohexanone exhibit fundamentally divergent physicochemical and stereoelectronic properties that preclude direct substitution for 2-methylcyclopentanone. The alpha-methyl substituent of 2-methylcyclopentanone introduces a stereogenic center (rendering the molecule optically active and racemizable under acidic conditions, unlike 3-methylcyclopentanone, which lacks this property) [1]. Comparative studies using Velocity Map Imaging (VMI) photoelectron spectroscopy have established that 2-methylcyclopentanone and 3-methylcyclopentanone exhibit measurably distinct internal conversion dynamics and excited-state coherent motion behavior upon UV excitation, confirming that positional isomerism produces non-interchangeable photophysical outcomes [2]. Additionally, substrate-specific enzyme reduction studies have shown that 2-methylcyclohexanone is reduced with high Vmax/Km by certain 20β-HSD enzymes, whereas 2-methylcyclopentanone is not a competent substrate under identical conditions, demonstrating that ring-size expansion fundamentally alters biological recognition [3]. These orthogonal lines of evidence—spanning optical activity, excited-state dynamics, and enzymatic substrate specificity—collectively establish that 2-methylcyclopentanone cannot be generically substituted with its apparent structural analogs without compromising experimental outcomes.

2-Methylcyclopentanone CAS 1120-72-5: Quantified Differentiation Evidence for Scientific Procurement Decisions


Excited-State Coherent Motion: Photophysical Differentiation Between 2-Methylcyclopentanone and 3-Methylcyclopentanone

Velocity Map Imaging (VMI) photoelectron spectroscopy studies conducted on four cyclic ketones (cyclopentanone, 2-methylcyclopentanone, 3-methylcyclopentanone, and cyclohexanone) reveal that 2-methylcyclopentanone exhibits qualitatively distinct coherent motion behavior in its excited state compared to its positional isomer 3-methylcyclopentanone. The methyl substitution position critically determines whether coherent vibrational dynamics can be observed upon UV excitation [1].

Photochemistry Femtosecond Spectroscopy Excited-State Dynamics

Pharmaceutical Intermediate Validation: 2-Methylcyclopentanone in MK-0354 and Hamigeran B Synthetic Routes

2-Methylcyclopentanone has been validated as a key synthetic intermediate in two distinct pharmaceutical contexts: the synthesis of MK-0354 (a partial agonist of the nicotinic acid G-protein-coupled receptor GPR109a) and the asymmetric total synthesis of hamigeran B (a potent antiviral agent with low cytotoxicity). The hamigeran B route demonstrates the compound's utility in establishing contiguous stereocenters via palladium-catalyzed asymmetric allylic alkylation (Pd AAA), achieving 77% yield and 93% enantiomeric excess in a critical enolate allylation step [1]. The successful route consists of 15 steps from 2-methylcyclopentanone [2]. For MK-0354, 2-methylcyclopentanone serves as the foundational building block for constructing the GPR109a partial agonist scaffold .

Medicinal Chemistry Asymmetric Synthesis GPCR Agonists

Low-Temperature Oxidation Pathway Divergence: 2-Methylcyclopentanone vs. Cyclopentanone vs. Cyclohexanone

A comparative study of low-temperature oxidation (550–700 K) of three cyclic ketones—cyclopentanone (CPO), cyclohexanone (CHO), and 2-methylcyclopentanone (2-Me-CPO)—reveals that the presence and position of the methyl substituent fundamentally alter the dominant oxidation channels. The study demonstrates that HO2-elimination channels yielding conjugated cyclic coproducts dominate the oxidation pathways, and photoionization spectra of co-products suggest formation of 2-methyl-2-cyclopentenone from 2-Me-CPO, whereas cyclopentanone and cyclohexanone produce distinct conjugated enone products [1].

Combustion Chemistry Oxidation Kinetics Atmospheric Chemistry

Patent-Validated High-Yield Synthesis: 95% Yield Decarboxylation Protocol for 2-Methylcyclopentanone

Chinese patent CN110204500 (2019) discloses a robust, scalable synthesis of 2-methylcyclopentanone via acid-catalyzed decarboxylation of methyl 1-methyl-2-oxocyclopentanecarboxylate. The protocol achieves a 95% isolated yield using 200 g of ester precursor (1.3 mol), 1.5 L water, and 7.5 mL concentrated sulfuric acid (0.13 mol) at 100 °C for 10 hours, yielding 120 g of purified 2-methylcyclopentanone after reduced-pressure distillation . This patent-validated methodology provides procurement professionals with a documented, reproducible, high-yield synthetic route that establishes industrial scalability.

Process Chemistry Kilogram-Scale Synthesis Patent-Validated Methodology

Optical Activity and Stereochemical Integrity: Acid-Catalyzed Racemization Distinguishes 2-Methylcyclopentanone from 3-Methylcyclopentanone

2-Methylcyclopentanone contains a stereogenic center at the alpha-carbon (C2 position), rendering the molecule optically active. Under acidic conditions, this stereocenter undergoes racemization via enolization and ketonization equilibria. In contrast, 3-methylcyclopentanone, despite being a positional isomer with the same molecular formula (C6H10O), lacks a stereogenic center and is achiral; it cannot be racemized under any conditions [1]. This distinction has been experimentally validated: both ketones are optically active, but treatment with acid racemizes the 2-methyl derivative while leaving the 3-methyl derivative unchanged [2].

Stereochemistry Chiral Pool Synthesis Racemization Kinetics

2-Methylcyclopentanone CAS 1120-72-5: Evidence-Based Application Scenarios for Research and Industrial Procurement


Pharmaceutical Process Development: Stereoselective Synthesis of GPR109a Agonists and Antiviral Natural Products

2-Methylcyclopentanone is validated as a starting material for MK-0354, a partial agonist of the nicotinic acid G-protein-coupled receptor GPR109a, and for the asymmetric total synthesis of hamigeran B, a potent antiviral agent. The hamigeran B route demonstrates the compound's capacity to establish three contiguous stereocenters via palladium-catalyzed asymmetric allylic alkylation (Pd AAA), achieving 77% yield and 93% enantiomeric excess in the key enolate allylation step over 15 total synthetic steps [1]. This validated utility in published pharmaceutical synthesis routes provides procurement justification for medicinal chemistry programs targeting stereochemically complex bioactive molecules .

Combustion Chemistry and Atmospheric Oxidation Modeling: Cyclic Ketone Oxidation Pathway Studies

2-Methylcyclopentanone (2-Me-CPO) exhibits distinct low-temperature oxidation behavior (550–700 K) compared to cyclopentanone and cyclohexanone, with HO2-elimination channels dominating and yielding 2-methyl-2-cyclopentenone as the characteristic conjugated coproduct [1]. Researchers modeling combustion kinetics, atmospheric oxidation mechanisms, or biofuel surrogate chemistry should procure 2-methylcyclopentanone specifically when methyl-substituted cyclic ketone oxidation pathways are under investigation. Substitution with unsubstituted cyclopentanone will generate different product distributions and kinetic parameters, invalidating comparative data .

Femtosecond Spectroscopy and Excited-State Dynamics: Photophysical Studies of Cyclic Ketones

Velocity Map Imaging (VMI) photoelectron spectroscopy has established that 2-methylcyclopentanone and 3-methylcyclopentanone exhibit qualitatively different coherent motion behavior in their excited states [1]. The presence and observability of vibrational wavepacket dynamics are dictated by the position of methyl substitution. Researchers conducting time-resolved photoelectron spectroscopy, femtochemistry, or photodynamic investigations involving cyclic ketones must specifically procure 2-methylcyclopentanone rather than 3-methylcyclopentanone to obtain comparable, interpretable coherent motion data. The compounds are photophysically non-interchangeable .

Chiral Pool Synthesis and Asymmetric Methodology Development

2-Methylcyclopentanone contains a stereogenic center at the alpha-carbon and undergoes acid-catalyzed racemization, distinguishing it from the achiral 3-methylcyclopentanone positional isomer [1]. This stereochemical property makes 2-methylcyclopentanone suitable for chiral pool strategies, asymmetric alkylation studies, and stereochemical control experiments. Researchers have utilized 2-methylcyclopentanone-derived chiral imines with (S)-phenylethylamine for enantioselective transformations, including the synthesis of (−)-isocuparene via Diels-Alder cycloaddition . For stereochemical investigations, 3-methylcyclopentanone cannot substitute, as it lacks the requisite stereogenic center.

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